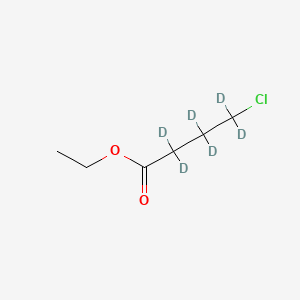
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt is a chemical compound with the molecular formula C5H7KN4O3S2 and a molecular weight of 274.36 g/mol . This compound is known for its applications in various scientific research fields, particularly in biochemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt typically involves the reaction of 4-amino-1,3,5-triazine with ethanesulfonic acid in the presence of a suitable base such as potassium hydroxide . The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and agitation to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other suitable methods to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the triazine ring into different functional groups.
Substitution: The amino group on the triazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds.
Applications De Recherche Scientifique
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt is widely used in scientific research due to its unique properties:
Mécanisme D'action
The mechanism of action of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their structure and function . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1,3,5-triazine: A precursor in the synthesis of the target compound.
Ethanesulfonic Acid: Another precursor used in the synthesis.
Sulfonic Acid Derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nucleic acids and proteins makes it particularly valuable in biochemical and molecular biology research .
Propriétés
IUPAC Name |
2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGPQDWXRMFMCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=N1)SCCS(=O)(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-methanol, 2-acetyl-, exo- (9CI)](/img/new.no-structure.jpg)

![Oxireno[a]indolizine](/img/structure/B587497.png)






